1-(2,2-Dimethoxyethyl)-3-methylbenzene
Overview
Description
“1-(2,2-Dimethoxyethyl)-3-methylbenzene” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.25 .
Synthesis Analysis
The synthesis of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” and related compounds has been reported in several studies. For instance, one study describes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . Another study reports a one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols .Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” can be represented by the InChI code: 1S/C11H16O2/c1-9-6-4-5-7-10(9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving “1-(2,2-Dimethoxyethyl)-3-methylbenzene” have been studied in the context of synthesizing new compounds. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . Another study reports a one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” include a molecular weight of 180.25 and a molecular formula of C11H16O2 .Scientific Research Applications
Regioselective Bromination and Conversion into Sulfur-functionalized Benzoquinones : A study explored the bromination of similar dimethoxy-methylbenzene compounds and their conversion into sulfur-containing quinone derivatives (Aitken et al., 2016).
Synthesis of 1-Oxy-2,3-dicarbobenzenes : Another research focused on the transformation of trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, using regioselective reductive electrophilic substitution (Azzena et al., 1993).
Non-aqueous Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives, closely related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, have been studied for use as catholytes in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility, although chemical stability in their oxidized form needs improvement (Zhang et al., 2017).
Selective Proton Magnetic Measurements : Research on similar dimethyl-dimethoxybenzene compounds has shown that the dipolar interaction is the primary effective relaxation mechanism in such molecules, affecting their rotational diffusion (Bovée & Smidt, 1973).
Methylation of Dihydroxybenzene Derivatives : Methylation of dihydroxybenzene derivatives, which are related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, has been achieved with excellent yields using a microwave reactor and dimethyl carbonate (Lui et al., 2016).
Metabolism of Methylisoeugenol : A study on Methylisoeugenol, a compound structurally related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, investigated its metabolism in liver microsomes of different species, revealing insights into its oxidative metabolism and potential formation of reactive intermediary metabolites (Cartus et al., 2011).
Electrosynthesis of Poly(1,3-dimethoxybenzene) : The electrosynthesis of poly(1,3-dimethoxybenzene), closely related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, was achieved through electrochemical oxidation. The polymer showed certain structural and electrical properties (Martínez et al., 1998).
properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-5-4-6-10(7-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCSJRITDBZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564368 | |
Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-3-methylbenzene | |
CAS RN |
134769-80-5 | |
Record name | 1-(2,2-Dimethoxyethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134769-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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